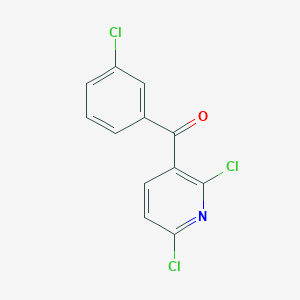

2,6-Dichloro-3-(3-chlorobenzoyl)pyridine

Description

Properties

Molecular Formula |

C12H6Cl3NO |

|---|---|

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(3-chlorophenyl)-(2,6-dichloropyridin-3-yl)methanone |

InChI |

InChI=1S/C12H6Cl3NO/c13-8-3-1-2-7(6-8)11(17)9-4-5-10(14)16-12(9)15/h1-6H |

InChI Key |

YIFDNZROVHKRKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=C(N=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2,6-Dichloro-3-(trifluoromethyl)pyridine (CAS 55304-75-1)

- Molecular Formula : C₆H₂Cl₂F₃N

- Molecular Weight : 215.99 g/mol

- Boiling Point : 194–196°C

- Applications : Primarily used as a pesticide and pharmaceutical intermediate .

- Market Data : Valued at US$18.92 million in 2023, with a projected CAGR of 3.70% (2024–2030) . Major manufacturers include Shandong Huimeng Bio-tech Co., Ltd. and YiFan Biotech .

Comparison :

- The trifluoromethyl group in this compound offers strong electron-withdrawing effects, enhancing stability and reactivity in substitution reactions.

- Market data suggests that trifluoromethyl-substituted pyridines dominate agrochemical applications, but chlorobenzoyl variants may offer niche advantages in pharmaceutical synthesis due to their bulkier substituents .

2,6-Dichloro-3-(chloromethyl)pyridine (CAS 41789-37-1)

Comparison :

- The chloromethyl group (–CH₂Cl) provides a reactive site for further functionalization, such as nucleophilic substitution.

- The higher boiling point of this compound compared to the trifluoromethyl analog (285.5°C vs. 196°C) reflects differences in intermolecular forces, with chloromethyl derivatives exhibiting stronger dipole-dipole interactions .

3-Chloro-2,6-diphenylpyridine (CAS 91404-09-0)

Comparison :

- The diphenyl substituents significantly increase molecular weight and lipophilicity compared to the target compound. This property could enhance membrane permeability in pharmaceuticals but may reduce solubility in polar solvents.

- The absence of electron-withdrawing groups (e.g., –Cl, –CF₃) on the pyridine ring in this compound reduces its reactivity in electrophilic substitution reactions compared to halogenated analogs .

2,6-Dichloro-3-[chloro-(4-chlorophenyl)methyl]-4-trifluoromethylpyridine (CAS 1311280-36-0)

Comparison :

- This compound’s complex structure, combining trifluoromethyl, chloroaryl, and chloromethyl groups, results in a high molecular weight and boiling point.

Structural and Functional Group Analysis

Table 1: Key Properties of Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | 55304-75-1 | C₆H₂Cl₂F₃N | 215.99 | 194–196 | Pesticide intermediates |

| 2,6-Dichloro-3-(chloromethyl)pyridine | 41789-37-1 | C₆H₄Cl₃N | 196.46 | 285.5 | Specialty chemicals |

| 3-Chloro-2,6-diphenylpyridine | 91404-09-0 | C₁₇H₁₂ClN | 265.74 | N/A | Pharmaceutical research |

| 2,6-Dichloro-3-(3-chlorobenzoyl)pyridine | Not available | C₁₂H₆Cl₃NO | ~286.4 (estimated) | N/A | Hypothesized: Drug intermediates |

Key Insights

- Electron-Withdrawing Effects : Trifluoromethyl and chloro groups enhance reactivity in electrophilic aromatic substitution, while chlorobenzoyl groups may stabilize intermediates through resonance .

- Steric Considerations : Bulky substituents (e.g., chlorobenzoyl) could hinder synthetic modifications but improve target specificity in pharmaceuticals .

- Market Trends : Trifluoromethylpyridines dominate agrochemical markets, but chlorobenzoyl variants may find applications in niche pharmaceutical sectors due to their unique binding properties .

Preparation Methods

Liquid-Phase Chlorination of 2-Chloropyridine

The foundational step in synthesizing 2,6-dichloro-3-(3-chlorobenzoyl)pyridine involves preparing 2,6-dichloropyridine. As detailed in US Patent 5,112,982, this compound is synthesized via liquid-phase chlorination of 2-chloropyridine at elevated temperatures (160–250°C) without catalysts. The absence of catalysts minimizes tar formation and improves selectivity for 2,6-dichloropyridine over polychlorinated byproducts.

Reaction Conditions and Optimization

-

Temperature : ≥180°C to ensure reaction rates and selectivity.

-

Pressure : Adjusted to maintain the reaction mixture in liquid phase, often requiring autogenous pressure.

-

Chlorine Feed Rate : Controlled to match absorption capacity, monitored via exhaust gas analysis.

Example

In a representative procedure, chlorination of 2-chloropyridine at 180°C for 50 hours yielded 97.5% 2,6-dichloropyridine with <1% residual 2-chloropyridine. Impurities, such as 2,3,6-trichloropyridine (1.1%) and 2,3,5,6-tetrachloropyridine (0.4%), were minimal, underscoring the method’s efficiency.

Functionalization at the 3-Position: Introducing Reactive Handles

Oxidation of 3-Hydroxymethyl Intermediates

The 3-position of 2,6-dichloropyridine is critical for subsequent acylation. Ambeed’s protocols demonstrate that (2,6-dichloropyridin-3-yl)methanol ([55304-90-0]) serves as a key intermediate, oxidized to 2,6-dichloro-3-formylpyridine ([55304-73-9]) using Dess-Martin periodinane (80% yield) or pyridinium chlorochromate (66% yield).

Oxidation Reaction Parameters

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Dess-Martin periodinane | Dichloromethane | 20–26°C | 80% |

| Pyridinium chlorochromate | Dichloromethane | RT | 66% |

Procedure

-

Dess-Martin Protocol : (2,6-Dichloropyridin-3-yl)methanol (5.62 mmol) reacted with Dess-Martin reagent (11.24 mmol) in CH₂Cl₂ for 2 hours, followed by Na₂S₂O₃ quench and extraction.

-

PCC Protocol : Similar starting material treated with PCC (9.84 mmol) in CH₂Cl₂ for 2 hours, yielding 575 mg of aldehyde.

Alternative Routes: Reductive Amination and Cross-Coupling

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) between 3-bromo-2,6-dichloropyridine and 3-chlorobenzoylboronic acid represents a potential route. However, the stability of benzoylboronic acids under coupling conditions remains unverified.

Purification and Analytical Considerations

Chromatographic Separation

Silica gel chromatography effectively isolates this compound from polychlorinated byproducts. The patent literature emphasizes fractional distillation for precursor purification, while Ambeed’s data highlights dichloromethane extraction for aldehyde isolation.

Spectroscopic Characterization

-

¹H NMR : Key signals include aromatic protons from the pyridine (δ 7.3–8.2 ppm) and benzoyl groups (δ 7.4–8.0 ppm).

-

IR : Stretching vibrations at ~1680 cm⁻¹ confirm the ketone moiety.

Industrial-Scale Feasibility and Challenges

Q & A

Q. What synthetic strategies are effective for preparing 2,6-dichloro-3-(3-chlorobenzoyl)pyridine, and how can regioselectivity be controlled during its functionalization?

Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging halogenated pyridine precursors. Regioselectivity is influenced by electronic effects: despite steric hindrance at the 2-position, coupling preferentially occurs here due to electron-withdrawing groups (e.g., Cl, CF₃) enhancing electrophilicity. To control regioselectivity:

Q. How can nucleophilic aromatic substitution (SNAr) be applied to modify this compound?

Answer: The chlorine atoms activate the pyridine ring for SNAr. Key steps:

- React with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) at 60–120°C.

- Add catalytic Cu(I) or K₂CO₃ to accelerate substitution.

- Prioritize substitution at the 6-position due to lower steric hindrance compared to the 2-position. Characterization via LC-MS and ¹³C NMR confirms functionalization .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

Answer:

- Recrystallization: Use ethanol/water (3:1) at 0–5°C; melting point (mp) ~83–84°C .

- Column Chromatography: Silica gel with hexane/ethyl acetate (4:1) as eluent.

- Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Avoid prolonged heating to prevent decomposition of the chlorobenzoyl group .

Advanced Research Questions

Q. How do steric and electronic factors compete in determining the reactivity of this compound in multi-component reactions?

Answer: In one-pot reactions with two arylboronic acids:

- Steric Effects: The 2-position’s steric bulk limits access, favoring initial coupling at the 6-position.

- Electronic Effects: Electron-withdrawing groups (Cl, benzoyl) stabilize intermediates, enabling sequential coupling.

- Optimization: Adjust stoichiometry (1:1:1 ratio of pyridine:Ar¹B(OH)₂:Ar²B(OH)₂) and reaction time (12–24 hours). Use ligand-free conditions to reduce side reactions. Confirmation via HRMS and ¹H-¹H COSY ensures product integrity .

Q. What analytical techniques resolve contradictions in reported regioselectivity for cross-coupling reactions of halogenated pyridines?

Q. How does the stability of this compound vary under acidic, basic, and thermal conditions?

Answer: Stability studies reveal:

Q. What strategies enable selective functionalization of this compound for pharmaceutical intermediates?

Answer:

- Stepwise Coupling: First substitute 6-position with electron-donating groups (e.g., –NH₂), then modify 2-position.

- Protection/Deprotection: Protect benzoyl group with TMSCl before functionalization.

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

Data Contradiction Analysis

Q. Why do some studies report dominant 6-position reactivity in cross-coupling, while others emphasize 2-position selectivity?

Answer: Contradictions arise from:

- Catalyst Systems: Bulky ligands (e.g., XPhos) favor 6-position by mitigating steric hindrance.

- Substituent Electronic Profiles: Electron-deficient arylboronic acids increase 2-position reactivity.

- Solvent Effects: Polar solvents (e.g., DMF) stabilize intermediates, altering regioselectivity. Resolution: Conduct kinetic studies (UV-Vis monitoring) and compare Hammett parameters (σ⁺) of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.